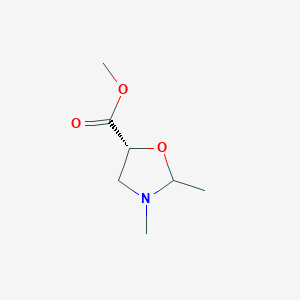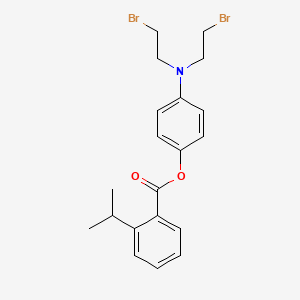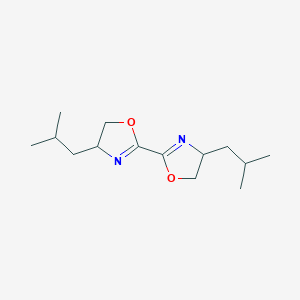
2-(2-Hexenyl)-cyclopentanol acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Hexenyl)-cyclopentanol acetate is an organic compound known for its unique chemical structure and properties It is an ester derived from the reaction between 2-(2-Hexenyl)-cyclopentanol and acetic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Hexenyl)-cyclopentanol acetate typically involves the esterification of 2-(2-Hexenyl)-cyclopentanol with acetic acid. This reaction is catalyzed by an acid, such as concentrated sulfuric acid, to facilitate the formation of the ester bond. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using large reactors and continuous flow processes. The use of acetic anhydride or chloroacetic acid as alternative reagents can improve the efficiency of the esterification reaction . The product is then purified through distillation or crystallization to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
2-(2-Hexenyl)-cyclopentanol acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the acetate group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted esters or alcohols.
Scientific Research Applications
2-(2-Hexenyl)-cyclopentanol acetate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the fragrance and flavor industry for its pleasant aroma and as an additive in food products
Mechanism of Action
The mechanism of action of 2-(2-Hexenyl)-cyclopentanol acetate involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. For example, in the fragrance industry, it interacts with olfactory receptors to produce a pleasant aroma .
Comparison with Similar Compounds
Similar Compounds
trans-2-Hexenyl acetate: Shares a similar structure but differs in the position of the double bond.
cis-3-Hexenyl acetate: Another isomer with a different configuration of the double bond.
Hexyl acetate: Lacks the cyclopentanol moiety but has a similar ester functional group
Uniqueness
2-(2-Hexenyl)-cyclopentanol acetate is unique due to its specific combination of a cyclopentanol moiety and a hexenyl chain, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in applications where specific structural attributes are required.
Properties
Molecular Formula |
C13H18O2 |
|---|---|
Molecular Weight |
206.28 g/mol |
IUPAC Name |
[4-methyl-5-[(E)-pent-2-enyl]cyclopenta-1,4-dien-1-yl] acetate |
InChI |
InChI=1S/C13H18O2/c1-4-5-6-7-12-10(2)8-9-13(12)15-11(3)14/h5-6,9H,4,7-8H2,1-3H3/b6-5+ |
InChI Key |
WPHLFHYDDUFGOY-AATRIKPKSA-N |
Isomeric SMILES |
CC/C=C/CC1=C(CC=C1OC(=O)C)C |
Canonical SMILES |
CCC=CCC1=C(CC=C1OC(=O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1S)-3-(dimethylamino)bicyclo[2.2.1]heptan-2-ol](/img/structure/B13819018.png)

![1-[(2,2,2-Trichloroethoxy)carbonyl]-piperidine-2-carboxylic acid](/img/structure/B13819040.png)

![3H,5H-2,6-Methano-1H-imidazo[1,5-c]imidazol-7a(7H)-amine(9CI)](/img/structure/B13819043.png)







![Bicyclo[3.1.0]hexane, 6,6-dichloro-1-methyl-](/img/structure/B13819089.png)

